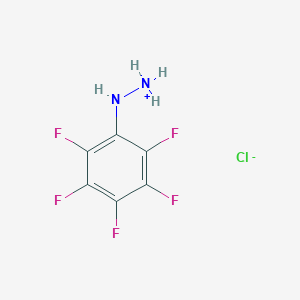

Pentafluorophenylhydrazine hydrochloride

Descripción general

Descripción

Pentafluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H4ClF5N2. It is a derivative of pentafluorophenylhydrazine, where the hydrazine group is bonded to a pentafluorophenyl ring. This compound is known for its applications in various fields, including analytical chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorophenylhydrazine hydrochloride can be synthesized through the reaction of pentafluorophenylhydrazine with hydrochloric acid. The reaction typically takes place in an anhydrous solvent such as diethyl ether . The general reaction scheme is as follows:

C6H5F5NHNH2+HCl→C6H4ClF5N2+H2O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous conditions and controlled temperatures is crucial to prevent side reactions and degradation of the product .

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazine derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Derivatization Reagent

Pentafluorophenylhydrazine hydrochloride is extensively used as a derivatization agent for carbonyl compounds in analytical chemistry. The derivatization process involves modifying carbonyl groups (aldehydes and ketones) to form more volatile and easily detectable hydrazones. This is particularly useful in gas chromatography-mass spectrometry (GC-MS) analyses.

- Case Study: Metabolomics

In metabolomics studies, this compound has been employed to derivatize carbonyl groups in biological samples, facilitating the identification and quantification of metabolites. For instance, it has been used effectively to analyze ethylene glycol intoxication cases through GC-MS techniques, demonstrating its capability to enhance sensitivity and specificity in detection .

Comparison of Derivatization Agents

The following table summarizes the effectiveness of this compound compared to other common derivatization agents:

| Derivatization Agent | Target Compounds | Advantages |

|---|---|---|

| Pentafluorophenylhydrazine | Aldehydes, Ketones | High sensitivity, stable derivatives |

| 2,4-Dinitrophenylhydrazine | Aldehydes | Good for UV detection but less volatile |

| Trifluoroacetic anhydride | Alcohols | Effective but may cause degradation of sensitive compounds |

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various fluorinated hydrazones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Synthesis of Pharmaceuticals

Recent studies have highlighted the synthesis of novel compounds using pentafluorophenylhydrazine derivatives that exhibit significant anticancer properties against human cancer cell lines such as ovarian and colon cancers. These derivatives have shown notable cytotoxic effects in vitro, indicating their potential as therapeutic agents .

Biological Studies

This compound is also employed in biological research to study enzyme mechanisms and protein modifications.

-

Interaction with Biological Molecules

Research indicates that pentafluorophenylhydrazine can react with various biological molecules, forming adducts that may lead to oxidative damage and mutagenesis. Molecular docking studies have been conducted to evaluate how its derivatives interact with specific biological targets . -

Case Study: Biomarkers of Oxidative Stress

In a study examining biomarkers of oxidative stress, pentafluorophenylhydrazine was used to convert malondialdehyde (MDA) into a stable derivative for quantification via GC-MS. This method demonstrated a detection limit of 5 pg/ml, showcasing its utility in assessing oxidative stress levels in biological samples .

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of various industrial chemicals, including agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of pentafluorophenylhydrazine hydrochloride involves its ability to form stable derivatives with carbonyl compounds. This reaction enhances the detectability and quantification of carbonyl compounds in analytical applications. The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involve nucleophilic addition to form hydrazones .

Comparación Con Compuestos Similares

Similar Compounds

Phenylhydrazine: Similar structure but lacks the fluorine atoms.

Trifluoromethylphenylhydrazine: Contains fewer fluorine atoms.

Dinitrophenylhydrazine: Contains nitro groups instead of fluorine atoms.

Uniqueness

Pentafluorophenylhydrazine hydrochloride is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly enhances its reactivity and stability compared to other hydrazine derivatives. This makes it particularly useful in analytical applications where high sensitivity and specificity are required .

Actividad Biológica

Pentafluorophenylhydrazine hydrochloride (PFPH) is a chemical compound that has garnered attention for its diverse biological activities. This article explores the biological properties of PFPH, including its antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

PFPH is characterized by the presence of five fluorine atoms attached to a phenyl ring, contributing to its reactivity and potential applications in medicinal chemistry. Its structural formula can be represented as:

1. Antimicrobial Activity

PFPH has demonstrated significant antimicrobial properties, particularly against various bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for several derivatives of PFPH, indicating its efficacy:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 12f | Bacillus subtilis | 25 |

| 12g | Escherichia coli | 100 |

| 15h | Pseudomonas aeruginosa | 2.5 |

These results suggest that PFPH derivatives may serve as potential candidates for developing new antibacterial agents against resistant strains .

2. Anticancer Properties

Research has shown that PFPH and its derivatives exhibit anticancer activities through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably, certain derivatives have been found to inhibit pathways associated with cancer progression:

- Signal Transducer and Activator of Transcription 3 (STAT3) : Inhibition leads to reduced survival signaling in cancer cells.

- Nuclear Factor Kappa B (NF-κB) : Targeting this pathway can induce apoptosis in tumor cells.

A specific derivative was tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .

3. Neuroprotective Effects

PFPH has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress markers and enhance mitochondrial function has been highlighted in recent studies:

- Oxidative Stress Markers : PFPH treatment resulted in a significant decrease in nitrotyrosine levels, indicating reduced oxidative damage.

- Mitochondrial Function : The compound improved mitochondrial superoxide dismutase (Mn-SOD) activity, suggesting a protective effect against neurotoxicity.

In vivo experiments showed that PFPH could mitigate neuronal apoptosis induced by neurotoxic agents, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of PFPH derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard treatments, suggesting their potential use in clinical settings.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines revealed that a specific PFPH derivative significantly inhibited cell growth and induced apoptosis. Flow cytometry analysis showed an increase in early apoptotic cells following treatment, highlighting the compound's mechanism of action.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2.ClH/c7-1-2(8)4(10)6(13-12)5(11)3(1)9;/h13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGBGXUOKHARDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660168 | |

| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-49-4 | |

| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.